molecular formula C11H14FNO3S B2910547 6-Methoxy-7-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411237-73-3

6-Methoxy-7-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No.: B2910547
CAS No.: 2411237-73-3
M. Wt: 259.3
InChI Key: SOZUOVGBHYGGMB-UHFFFAOYSA-N
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Description

“6-Methoxy-7-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride” is a compound that has been mentioned in the context of diabetes treatment . It is a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon . These receptors play a crucial role in the regulation of blood glucose levels, making this compound potentially useful in the treatment of diabetes .

Mechanism of Action

This compound acts as a positive allosteric modulator of certain receptors, including GLP1, GIF, and glucagon . Allosteric modulators alter the interactions of ligands with their receptors by modifying the ligand-binding environment . This can result in a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric (primary) binding site .

Properties

IUPAC Name

6-methoxy-7-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-8-5-10-7-13(17(12,14)15)4-3-9(10)6-11(8)16-2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZUOVGBHYGGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN(C2)S(=O)(=O)F)C=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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